3-diazopentane-2,4-dione

Catalog No.
S6499347
CAS No.
29397-21-5
M.F
C5H6N2O2
M. Wt
126.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-diazopentane-2,4-dione

CAS Number

29397-21-5

Product Name

3-diazopentane-2,4-dione

Molecular Formula

C5H6N2O2

Molecular Weight

126.1

3-Diazopentane-2,4-dione is an organic compound with the molecular formula C5H6N2O2C_5H_6N_2O_2 and a CAS number of 29397-21-5. It features a diazo group (-N=N-) attached to a pentane backbone that contains two carbonyl (keto) groups. This compound is classified as an α-diazocarbonyl compound, which is significant in organic synthesis due to its ability to participate in various

  • Pyrrole Formation: It can react with primary amines in the presence of a catalyst such as rhodium(II) acetate, leading to the formation of substituted pyrroles. This reaction typically involves the in situ generation of dihydrofurans that subsequently react with amines to yield pyrroles .
  • Condensation Reactions: In some studies, 3-diazopentane-2,4-dione has been involved in copper-catalyzed condensation reactions with imines, although these reactions have shown varied success depending on the conditions used .
  • Cyclization: The compound can also participate in cyclization reactions leading to complex nitrogen-containing structures, which are valuable in medicinal chemistry .

The synthesis of 3-diazopentane-2,4-dione can be achieved through various methods:

  • One-Pot Synthesis: A common method involves treating α-diazo compounds with catalytic amounts of rhodium(II) acetate under controlled conditions to form the desired product efficiently .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving pentane-2,4-dione and diazomethane or other diazo precursors under acidic or basic conditions.
  • Alternative Routes: Other synthetic routes may involve modifications of existing carbonyl compounds or diazo reagents, depending on the desired functionalization and yield .

3-Diazopentane-2,4-dione has several applications in organic synthesis:

  • Synthetic Intermediates: It serves as a precursor for synthesizing various nitrogen-containing heterocycles, including pyrroles and other cyclic compounds that are important in medicinal chemistry.
  • Catalytic Processes: The compound is utilized in catalytic processes involving diazo compounds, which are crucial for producing complex organic molecules efficiently.
  • Research Tool: It is used in research settings to explore reaction mechanisms involving diazo compounds and their derivatives.

Interaction studies involving 3-diazopentane-2,4-dione primarily focus on its reactivity with other organic molecules:

  • Reactivity with Amines: The interaction with primary amines has been extensively studied, revealing pathways for forming various substituted pyrroles through nucleophilic attack on the diazo group .
  • Catalytic Studies: Research has also examined its role in catalytic systems where it acts as a substrate for metal-catalyzed transformations, providing insights into its potential utility in synthetic methodologies .

Several compounds share structural similarities with 3-diazopentane-2,4-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 2-diazoacetoacetateα-Diazo carbonylUsed in similar pyrrole synthesis routes
Diazomalonaldehydeα-Diazo carbonylReacts differently due to aldehyde group
Pentane-2,4-dioneDicarbonylLacks diazo functionality; simpler reactivity
3-Dichloropentane-2,4-dioneHalogenated dicarbonylIncreased reactivity due to halogen atoms

3-Diazopentane-2,4-dione is unique due to its specific combination of both diazo and dicarbonyl functionalities, which allows it to engage in diverse

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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